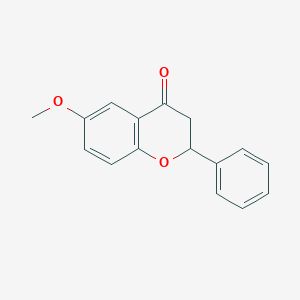

6-Methoxyflavanone

説明

structure in first source

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURQMHCZHLMHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-04-6 | |

| Record name | 6-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

6-Methoxyflavanone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Introduction

6-Methoxyflavanone is a methoxylated flavonoid, a class of compounds that has garnered significant scientific interest due to its enhanced metabolic stability and oral bioavailability compared to its hydroxylated counterparts. While flavonoids are abundant in the plant kingdom, the natural occurrence of this compound specifically is not well-documented. Research suggests that this particular compound may be primarily available through chemical synthesis.[1][2][3] However, a diverse array of structurally related methoxylated flavanones and flavones are readily found in nature, particularly in citrus fruits and various medicinal plants. This guide provides a comprehensive overview of the natural sources of these related compounds, detailed protocols for their isolation, and an exploration of the biological signaling pathways modulated by this compound and its analogues.

Natural Sources of Methoxylated Flavanones

While this compound itself has not been definitively isolated from natural sources, a variety of other methoxylated flavanones and the closely related methoxyflavones are prevalent in the plant kingdom. The primary sources are the peels of citrus fruits, which are rich in polymethoxyflavones (PMFs).[4][5][6][7][8][9]

Table 1: Natural Sources of Methoxylated Flavonoids

| Plant Family | Species | Plant Part | Specific Methoxylated Flavonoids Identified |

| Rutaceae | Citrus sinensis (Sweet Orange) | Peel | Nobiletin, Tangeretin, Sinensetin, 3,5,6,7,8,3',4'-Heptamethoxyflavone, 5,6,7,4'-Tetramethoxyflavone, Hydroxylated PMFs |

| Rutaceae | Citrus reticulata (Mandarin, Tangerine) | Peel | High concentrations of various PMFs, including Nobiletin and Tangeretin |

| Rutaceae | Various Citrus cultivars (e.g., Ortanique, Kinokuni) | Peel | High concentrations of various PMFs |

| Fabaceae | Dalbergia odorifera | Heartwood | 6,4'-Dihydroxy-7-methoxyflavanone |

| Lamiaceae | Mentha dumetorum | Whole Plant | Xanthomicrol, 5-hydroxy-6,7,8,4'-tetramethoxyflavanone, Gardenin B |

| Zingiberaceae | Kaempferia parviflora (Black Ginger) | Rhizomes | 3,5,7,3′,4′-pentamethoxyflavone (PMF), 5,7-dimethoxyflavone (DMF), and 5,7,4′-trimethoxyflavone (TMF) |

| Asteraceae | Brickellia cylindracea | Aerial Parts | 6-Methoxyflavonols |

Isolation and Purification Protocols

The isolation of methoxylated flavanones from natural sources typically involves solvent extraction followed by chromatographic purification. Modern techniques such as ultrasound-assisted extraction (UAE) are often employed to improve efficiency and reduce solvent consumption.[6][10]

General Experimental Workflow

The isolation process generally follows a multi-step approach, starting from the raw plant material and culminating in the purified compound.

Caption: General workflow for the extraction and purification of methoxylated flavanones.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Polymethoxyflavones from Citrus Peel [4][11][12]

-

Preparation of Plant Material: Air-dry fresh citrus peels and grind them into a fine powder (40-60 mesh).

-

Extraction:

-

Weigh 10 g of the powdered peel and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% aqueous ethanol.

-

Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 40-50°C.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

-

The resulting aqueous extract can be freeze-dried for storage at -20°C.

-

Protocol 2: Column Chromatography for Purification [4][10][13]

-

Silica Gel Column Chromatography (Initial Separation):

-

Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, load the dried, sample-adsorbed silica onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compounds.

-

-

Sephadex LH-20 Column Chromatography (Further Purification):

-

Pool the fractions containing the desired flavanones and concentrate them.

-

Dissolve the semi-purified fraction in methanol and apply it to a Sephadex LH-20 column.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure compound.

-

Combine the pure fractions and evaporate the solvent to yield the isolated methoxyflavanone.

-

Quantitative Data

The yield of specific methoxylated flavanones can vary significantly depending on the plant source and the extraction and purification methods employed. The following tables provide representative quantitative data.

Table 2: Total Polymethoxyflavone (PMF) Content in Various Citrus Peels [7][11]

| Citrus Variety | Total PMF Content (µg/g of dried peel) |

| Shatangju Mandarin | 10412.18 |

| Ortanique | 34393 ± 272 |

| Tangerine | 28389 ± 343 |

| Mexican Sweet Orange | 21627 ± 494 |

| Citrus reticulata 'Kinokuni' | > 7495.19 |

Table 3: Yield and Purity Data for Methoxyflavone Isolation

| Compound | Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |

| Total Methoxyflavones | Kaempferia parviflora rhizomes | UAE with 95% ethanol | - | Optimized for content | - | [14] |

| 7-hydroxy-4'-methoxyflavanone | Synthetic Chalcone | Acid-catalyzed cyclization | Recrystallization | 56.67% | High | [15] |

| 4'-Methoxyflavanone | Synthetic Crude Product | - | Flash Column Chromatography | High Recovery | >98% | [16] |

Signaling Pathway Modulation

This compound and its structural relatives have been shown to modulate specific biological signaling pathways, highlighting their therapeutic potential.

Antagonism of Bitter Taste Receptor hTAS2R39

This compound, along with 6,3'-dimethoxyflavanone and 4'-fluoro-6-methoxyflavanone, acts as an antagonist of the human bitter taste receptor hTAS2R39.[1][2][3][17] This receptor is a G-protein coupled receptor (GPCR).

The binding of a bitter agonist (like epicatechin gallate) to hTAS2R39 activates the G-protein gustducin. This leads to the dissociation of its α-subunit from the βγ-subunits. The βγ-subunits then activate phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to neurotransmitter release and the perception of bitterness. This compound blocks this cascade by inhibiting the receptor's activation.[17]

Caption: Inhibition of the hTAS2R39 signaling pathway by this compound.

Anti-Inflammatory Signaling

While direct evidence for this compound is limited, the closely related 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway.[18] This pathway is a key regulator of the inflammatory response.

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by 6-Methoxyflavone.

Conclusion

While this compound appears to be primarily a synthetic compound, the rich diversity of structurally similar methoxylated flavanones in natural sources, particularly citrus peels, offers a valuable resource for researchers. The established protocols for extraction and purification provide a clear path to obtaining these compounds for further investigation. The demonstrated ability of 6-methoxy-substituted flavanones to modulate key signaling pathways, such as the hTAS2R39 bitter taste receptor and inflammatory cascades, underscores their potential in the development of novel therapeutics and functional food ingredients. Further research into the natural occurrence and biological activities of this specific subclass of flavonoids is warranted.

References

- 1. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]

- 2. cnu.primo.exlibrisgroup.com [cnu.primo.exlibrisgroup.com]

- 3. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylated polymethoxyflavones and methylated flavonoids in sweet orange (Citrus sinensis) peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. benchchem.com [benchchem.com]

- 17. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification: 6-Methoxyflavanone

CAS Number: 3034-04-6[1]

IUPAC Name: 6-methoxy-2-phenyl-2,3-dihydrochromen-4-one[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White to Yellow to Orange powder to crystal | |

| Melting Point | 141-143 °C | |

| Boiling Point | 425.5±45.0 °C (Predicted) | |

| Density | 1.199±0.06 g/cm³ (Predicted) |

Synthesis

Experimental Protocol: General Flavanone Synthesis

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of an appropriately substituted acetophenone and benzaldehyde. For the synthesis of the precursor to this compound, this would likely involve the reaction of 2'-hydroxy-5'-methoxyacetophenone with benzaldehyde.

Materials:

-

2'-hydroxy-5'-methoxyacetophenone

-

Benzaldehyde

-

Ethanol

-

Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve 2'-hydroxy-5'-methoxyacetophenone in ethanol.

-

Slowly add the aqueous KOH solution to the stirred mixture.

-

Add benzaldehyde to the reaction mixture and continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and acidify with HCl to precipitate the chalcone.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure chalcone.

Step 2: Flavanone Cyclization (Intramolecular Oxa-Michael Addition)

The synthesized chalcone is then cyclized in the presence of an acid catalyst to yield the flavanone.

Materials:

-

Synthesized 2'-hydroxy-5'-methoxychalcone

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Dissolve the chalcone in ethanol.

-

Slowly add concentrated H₂SO₄ to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and add cold distilled water to precipitate the flavanone.

-

Filter the product, wash with water, and purify by techniques such as preparative TLC or column chromatography.

Biological Activities and Experimental Data

This compound has demonstrated biological activity in several areas, most notably as a modulator of taste receptors and GABA receptors. While extensive data on its anti-inflammatory, neuroprotective, and anticancer effects are limited, research on the closely related 6-methoxyflavone provides valuable insights into its potential mechanisms of action.

Bitter Taste Receptor Antagonism

This compound has been identified as an antagonist of the human bitter taste receptors hTAS2R39 and hTAS2R14.

| Receptor | Agonist | Activity of this compound | Quantitative Data | Reference |

| hTAS2R39 | Epicatechin gallate (ECG) | Antagonist | ~50% reduction of activation at 500 µM (stepwise addition) | [2] |

| hTAS2R14 | Epicatechin gallate (ECG) | Antagonist | Inhibition observed, but to a lesser extent than on hTAS2R39 | [2] |

Experimental Protocol: Bitter Taste Receptor Assay

This protocol describes a cell-based assay to investigate the inhibitory behavior of flavanones on bitter taste receptors.

Materials:

-

HEK293T cells stably expressing the target bitter taste receptor (e.g., hTAS2R39)

-

Agonist (e.g., Epicatechin Gallate - ECG, Denatonium Benzoate)

-

Test compound (this compound) dissolved in DMSO

-

Tyrode's buffer with probenecid

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Microplate reader with a fluorescent detector

Procedure:

-

Cell Culture: Culture the engineered HEK293T cells in appropriate media.

-

Compound Preparation: Prepare stock solutions of the agonist and this compound in DMSO and make serial dilutions in Tyrode's buffer.

-

Calcium Imaging Assay:

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Simultaneous Addition: Add the agonist and this compound to the cells simultaneously.

-

Stepwise Addition: First, add this compound, incubate for a short period, and then add the agonist.

-

Measure the change in intracellular calcium concentration by monitoring fluorescence with a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced response by this compound. Determine the IC₅₀ value if a dose-response relationship is observed.

Modulation of GABA Receptors

This compound acts as a positive allosteric modulator of GABA responses at specific GABAA receptor subtypes and as a partial agonist at a mutant GABAC receptor.[3]

| Receptor | Activity of this compound | Remarks | Reference |

| α1β2γ2L and α2β2γ2L GABAA receptors | Positive allosteric modulator (flumazenil-insensitive) | Relatively inactive at α1β2 GABAA receptors compared to 6-methoxyflavone. | [3] |

| ρ1W328 M GABAC receptor (mutant) | Partial agonist | This suggests a unique profile not matched by other flavonoids. | [3] |

Potential Anti-inflammatory and Neuroprotective Effects (Inferred from 6-Methoxyflavone)

While direct evidence for this compound is pending, the structurally similar 6-methoxyflavone has shown potent anti-inflammatory and neuroprotective activities. These effects are mediated through the modulation of key signaling pathways.

Anti-inflammatory Activity of 6-Methoxyflavone:

| Cell Line | Stimulus | Effect | IC₅₀ | Reference |

| Rat Mesangial Cells | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) Production | 192 nM | [4] |

Neuroprotective Activity of 6-Methoxyflavone:

Studies have shown that 6-methoxyflavone can suppress neuroinflammation in microglia by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and activating the HO-1/NQO-1 signaling pathway.[4][5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

-

Inflammatory Stimulation: Stimulate the cells with LPS to induce NO production.

-

Nitrite Quantification:

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Signaling Pathways

Based on studies of related methoxyflavones, this compound may modulate key signaling pathways involved in inflammation and neuroprotection.

Caption: Potential inhibition of the TLR4/MyD88/MAPK/NF-κB pathway by this compound.

Caption: Potential activation of the Nrf2/ARE antioxidant pathway by this compound.

Conclusion

This compound is a flavonoid with established activity as a modulator of bitter taste and GABA receptors. While its full range of biological effects is still under investigation, the activities of the closely related 6-methoxyflavone suggest a promising potential for this compound as an anti-inflammatory and neuroprotective agent. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive profile of its biological activities, which will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for researchers to pursue these investigations.

References

- 1. This compound | C16H14O3 | CID 97860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of ionotropic GABA receptors by this compound and 6-methoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Methoxyflavanone: A Technical Guide for Researchers

Introduction: 6-Methoxyflavanone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its closely related derivatives, with a focus on its anti-inflammatory, anticancer, neuroprotective, and other notable effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound and its analogs have demonstrated potent anti-inflammatory effects in various in vitro models. A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators and the modulation of crucial signaling pathways.

One of the notable actions of this compound is the suppression of nitric oxide (NO) production, a key inflammatory mediator. Studies have shown that 6-methoxyflavone is a potent inhibitor of lipopolysaccharide (LPS)-induced NO production in rat kidney mesangial cells, with an IC50 value of 192 nM.[1] This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][2]

Furthermore, 6-methoxyflavone has been shown to suppress neuroinflammation in microglial cells by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) dependent pathways.[3][4] It also activates the Heme oxygenase-1 (HO-1)/NAD(P)H quinone dehydrogenase 1 (NQO-1) signaling pathway, which is involved in the cellular stress response and antioxidant defense.[3]

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Stimulus | Assay | IC50 | Reference |

| 6-Methoxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide Production | 192 nM | [1] |

| 6-Hydroxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide Production | 2.0 µM | [2] |

| 4',6-Dihydroxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide Production | 2.0 µM | [2] |

| 6,4'-Dihydroxy-7-methoxyflavanone | RAW264.7 Macrophages | LPS | Nitric Oxide Production | > 100 µM | [5] |

Experimental Protocol: Determination of Nitric Oxide (NO) Production (Griess Assay)

This protocol outlines the general procedure for measuring the inhibitory effect of a compound on NO production in LPS-stimulated macrophage cells, such as RAW264.7.

1. Cell Culture and Treatment:

- Seed RAW264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.

- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a vehicle control (cells treated with LPS and solvent) and a negative control (untreated cells).

2. Griess Reagent Preparation:

- Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

3. Measurement of Nitrite Concentration:

- After the incubation period, collect 50 µL of the cell culture supernatant from each well.

- Add 50 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.

- Incubate the plate at room temperature for 10 minutes in the dark.[6]

4. Data Analysis:

- Measure the absorbance at 540 nm using a microplate reader.

- Calculate the concentration of nitrite, which is a stable product of NO, by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[6]

- The percentage of inhibition of NO production is calculated relative to the LPS-only treated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can then be determined.

Signaling Pathway: TLR4-Mediated Inflammatory Response

The following diagram illustrates the signaling pathway initiated by LPS binding to TLR4, leading to the production of pro-inflammatory mediators, and highlights the inhibitory action of 6-methoxyflavone.

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Anticancer Activity

Methoxyflavones have been extensively studied for their potential as anticancer agents. This compound has demonstrated cytotoxic effects against various cancer cell lines.

For instance, 6-methoxyflavone induces S-phase arrest in HeLa (cervical cancer) cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[3] It has been shown to inhibit the proliferation of HeLa, C33A, and SiHa cervical cancer cells, with HeLa cells being the most sensitive.[3]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 | Time Point | Reference |

| 6-Methoxyflavone | HeLa (Cervical Cancer) | Proliferation | 94.05 µM | 24 h | [3] |

| 6-Methoxyflavone | HeLa (Cervical Cancer) | Proliferation | 62.24 µM | 48 h | [3] |

| 6-Methoxyflavone | HeLa (Cervical Cancer) | Proliferation | 52.12 µM | 72 h | [3] |

| 7-Hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | Cytotoxicity | 40.13 µg/mL | 24 h | [7] |

| 7-Hydroxy-4'-methoxyflavanone | WiDr (Colon Cancer) | Cytotoxicity | 37.85 µg/mL | 24 h | [7] |

Experimental Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol provides a general guideline for assessing the effect of a compound on the viability of adherent cancer cell lines.[5]

1. Cell Culture and Treatment:

- Seed cancer cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

- Prepare serial dilutions of this compound in complete cell culture medium.

- Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

2. MTT Addition and Incubation:

- After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

- Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

3. Formazan Solubilization and Measurement:

- Carefully remove the medium from each well.

- Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

- Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Analysis:

- Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

- Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: Induction of S-Phase Arrest

The following diagram illustrates the proposed mechanism by which 6-methoxyflavone induces S-phase arrest in HeLa cells.

Caption: this compound induces S-phase arrest in HeLa cells.

Neuroprotective Effects

This compound and related flavonoids have shown promise as neuroprotective agents, acting through multiple mechanisms to protect neurons from damage and death.

Studies have indicated that 6-methoxyflavone can suppress neuroinflammation in microglia, which is a key process in many neurodegenerative diseases.[3][8] This is achieved through the inhibition of pathways like TLR4/MyD88/p38 MAPK/NF-κB.[3][4] Additionally, some methoxyflavones have been found to afford neuroprotection following focal cerebral ischemia.[9][10] Another related compound, 4'-Methoxyflavanone, has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death.[11]

Experimental Protocol: High-Throughput Screening for Neuroprotective Compounds

This workflow describes a general approach for identifying neuroprotective compounds in a high-throughput screening (HTS) format.[11]

Caption: High-Throughput Screening workflow for neuroprotective compounds.

Other Biological Activities

Bitter Taste Receptor Blockade

Interestingly, this compound and its derivatives have been identified as antagonists of the human bitter taste receptor hTAS2R39.[12][13][14] This suggests their potential application in the food and pharmaceutical industries to mask bitterness.

Quantitative Data: Bitter Taste Receptor Inhibition

| Compound | Receptor | Agonist | Assay | IC50 | Reference |

| 4'-Fluoro-6-methoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | Calcium Imaging | 102 µM | [13] |

Antimicrobial Activity

While some flavonoids are known for their antimicrobial properties, the presence of methoxy groups can sometimes reduce this activity.[15] However, certain methoxyflavones isolated from Kaempferia parviflora have demonstrated antibacterial effects.[16] Further research is needed to fully elucidate the antimicrobial potential of this compound.

Conclusion

This compound is a promising bioactive compound with a wide range of pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of action and potential clinical applications of this compound and its derivatives. Future studies should focus on in vivo validation of these findings and on optimizing the structure of methoxyflavanones to enhance their efficacy and bioavailability.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. benchchem.com [benchchem.com]

- 9. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]

- 14. cnu.primo.exlibrisgroup.com [cnu.primo.exlibrisgroup.com]

- 15. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic Effects of Some Methoxyflavones Extracted from Rhizome of Kaempferia parviflora Combined with Gentamicin against Carbapenem-Resistant Strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of 6-Methoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavanone is a naturally occurring flavonoid that has garnered significant scientific interest for its diverse pharmacological activities. As a member of the flavanone subclass of flavonoids, its chemical structure, characterized by a methoxy group at the 6-position of the A-ring, contributes to its biological effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anticancer, anti-inflammatory, and receptor-modulating properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. Its primary mechanism of action in cancer cells appears to be the induction of apoptosis through specific signaling pathways.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| HeLa | Cervical Cancer | 55.31 µM | 72 hours | [1] |

| C33A | Cervical Cancer | 109.57 µM | 72 hours | [1] |

| SiHa | Cervical Cancer | 208.53 µM | 72 hours | [1] |

Signaling Pathways in Cancer

In human cervical cancer (HeLa) cells, this compound induces apoptosis primarily through the activation of the PERK/eIF2α/ATF4/CHOP endoplasmic reticulum stress pathway. This compound has been shown to upregulate the mRNA expression of caspase-3, a key executioner caspase in apoptosis. Conversely, it downregulates the mRNA expression of several other apoptosis-related genes, including Apaf-1, caspase-9, Fas, TNFR, and TRAF, suggesting a nuanced regulation of the apoptotic machinery.

Figure 1: Apoptotic pathway induced by this compound in HeLa cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and modulating associated signaling pathways.

Quantitative Data: Anti-inflammatory Effects of this compound

| Cell Type | Inflammatory Stimulus | Effect Assessed | IC50 Value | Reference |

| Kidney Mesangial Cells | LPS | Nitric Oxide (NO) Production | 192 nM | [2] |

| BV2 Microglial Cells | LPS | NO Production | Dose-dependent inhibition | [3] |

| BV2 Microglial Cells | LPS | iNOS Expression | Dose-dependent inhibition | [3] |

| BV2 Microglial Cells | LPS | COX-2 Expression | Dose-dependent inhibition | [3] |

Signaling Pathways in Inflammation

In lipopolysaccharide (LPS)-stimulated microglial cells, this compound suppresses neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This leads to a reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Concurrently, this compound activates the antioxidant response by inducing the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[3]

Figure 3: Anti-inflammatory signaling pathways modulated by this compound.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol describes the measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as LPS (100 ng/mL), and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Experimental Protocol: Western Blot for iNOS and COX-2 Expression

This protocol details the detection of iNOS and COX-2 protein expression levels by Western blotting.

-

Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Bitter Taste Receptor Antagonism

This compound and its derivatives have been identified as antagonists of specific human bitter taste receptors (hTAS2Rs), suggesting their potential use as bitterness blockers in food and pharmaceuticals.

Quantitative Data: Bitter Taste Receptor Inhibition

| Receptor | Agonist | Inhibitory Behavior of this compound | Reference |

| hTAS2R39 | Epicatechin gallate (ECG) | Inhibitory, but weaker than its derivatives | [4][5] |

| hTAS2R14 | Epicatechin gallate (ECG) | Weaker inhibition compared to hTAS2R39 | [4][5] |

Note: While dose-dependent inhibition was observed, a specific IC50 value for this compound was not explicitly stated in the referenced abstracts.

Mechanism of Action

In cell-based assays, this compound demonstrates the ability to inhibit the activation of hTAS2R39 and hTAS2R14 by the bitter compound epicatechin gallate (ECG).[4][5] The antagonism appears to be reversible and insurmountable, suggesting a non-competitive mode of inhibition for some of its more potent derivatives.[4][5]

Experimental Protocol: Calcium Imaging Assay for Bitter Taste Receptor Activity

This protocol describes a common method to assess the activation or inhibition of G-protein coupled receptors like hTAS2Rs, which signal through changes in intracellular calcium concentration.

-

Cell Culture: Culture HEK293 cells stably expressing the target bitter taste receptor (e.g., hTAS2R39) and a G-protein chimera.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition (Antagonist): For inhibition studies, pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known agonist for the receptor (e.g., ECG) to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (calcium release).

-

Data Analysis: Calculate the inhibition of the agonist-induced calcium signal by this compound and determine the IC50 value if applicable.

References

- 1. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]

The Therapeutic Potential of 6-Methoxyflavanone: A Technical Guide for Researchers

Introduction: 6-Methoxyflavanone, a naturally occurring flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this promising molecule.

Therapeutic Applications and Mechanisms of Action

This compound has demonstrated efficacy in a range of preclinical models, suggesting its potential for the development of novel therapeutics for various diseases. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. A notable mechanism is the induction of S-phase cell cycle arrest in HeLa (cervical cancer) cells through the modulation of the CCNA2/CDK2/p21CIP1 signaling pathway.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are well-documented. It has been shown to suppress neuroinflammation in microglia by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway. Concurrently, it activates the Heme Oxygenase-1 (HO-1)/NAD(P)H Quinone Dehydrogenase 1 (NQO-1) signaling pathway, which is involved in the cellular antioxidant response.

Neuroprotective Effects

This compound has shown promise in mitigating the cognitive deficits associated with chronic ethanol consumption. Studies in animal models have demonstrated its ability to partially restore behavioral deficits induced by chronic ethanol and withdrawal.[1]

Other Potential Applications

Beyond its primary roles in cancer, inflammation, and neuroprotection, this compound has also been identified as an antagonist for the bitter taste receptor hTAS2R39, suggesting potential applications in the food and pharmaceutical industries to mask bitterness.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the biological activities of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| HeLa (Cervical Cancer) | MTT Assay | IC50 (48h) | 62.24 µM | [4] |

| HeLa (Cervical Cancer) | MTT Assay | IC50 (72h) | 52.12 µM | [4] |

| C33A (Cervical Cancer) | MTT Assay | IC50 (48h) | > 160 µM | [4] |

| SiHa (Cervical Cancer) | MTT Assay | IC50 (48h) | > 160 µM | [4] |

Table 2: Anti-Inflammatory Activity of this compound

| Cell Line | Stimulant | Assay | Parameter | Value | Reference |

| BV2 Microglia | LPS | Griess Assay | Inhibition of NO production | Dose-dependent | [5] |

Table 3: Bitter Taste Receptor Antagonism of this compound

| Receptor | Agonist | Assay | Parameter | Value | Reference |

| hTAS2R39 | Epicatechin gallate (ECG) | Calcium Imaging | Inhibition | ~50% at 500 µM (stepwise addition) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines, such as HeLa cells.

-

Materials:

-

This compound stock solution (in DMSO)

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6][7]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[6]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

-

Western Blot Analysis of TLR4/MyD88/NF-κB Pathway

This protocol describes the detection of key protein expression and phosphorylation in the TLR4/MyD88/NF-κB pathway in LPS-stimulated BV2 microglia treated with this compound.

-

Materials:

-

This compound

-

BV2 microglial cells

-

Lipopolysaccharide (LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Seed BV2 cells and pre-treat with desired concentrations of this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for the appropriate duration.[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

In Vivo Neuroprotection Study in Ethanol-Induced Cognitive Impairment Model

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a mouse model of chronic ethanol-induced cognitive impairment.

-

Materials:

-

Procedure:

-

Animal Groups: Divide mice into groups: Control (vehicle), Ethanol-treated, and Ethanol + this compound (at various doses, e.g., 25, 50, 75 mg/kg).[1]

-

Drug Administration: Administer ethanol orally (p.o.) daily for 24 days. Co-administer this compound or vehicle daily.[1]

-

Ethanol Withdrawal: After the treatment period, cease ethanol administration for a withdrawal period (e.g., 6 days).[1]

-

Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function at different time points during treatment and withdrawal (e.g., days 1, 12, 24, and post-withdrawal).[1]

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-Maze: To evaluate spatial working memory.

-

Novel Object Recognition Test: To assess recognition memory.

-

-

Neurochemical Analysis: Following behavioral assessments, collect brain tissues (e.g., hippocampus, frontal cortex) for neurochemical analysis (e.g., HPLC to measure neurotransmitter levels).[1]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration makes it a compelling candidate for drug discovery and development. This technical guide provides a foundational resource for researchers to design and execute further preclinical and clinical studies to fully elucidate the therapeutic applications of this compound.

References

- 1. 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]

- 3. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

The Multifaceted Bioactivity of 6-Methoxyflavanone Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of 6-methoxyflavanone derivatives for researchers, scientists, and drug development professionals.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites ubiquitously found in plants, have long been recognized for their diverse and potent biological activities. Among these, flavanones characterized by a saturated C2-C3 bond in the C-ring, and their methoxylated derivatives, have garnered significant scientific interest. The presence of a methoxy group can enhance metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy. This technical guide focuses specifically on this compound and its derivatives, providing a comprehensive overview of their reported bioactivities, with a focus on anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. This document serves as a resource for researchers by presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways.

Quantitative Bioactivity Data

The biological efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative analysis of their potency across different biological assays.

Table 1: Anti-inflammatory and Neuroprotective Activity of this compound and Related Derivatives

| Compound | Assay | Cell Line/Model | Stimulus | Endpoint | IC₅₀ / Effect | Reference |

| 6-Methoxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | Inhibition of NO Production | 192 nM | [1][2][3][4][5] |

| 6-Hydroxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | Inhibition of NO Production | 2.0 µM | [1][2][3][5] |

| 4',6-Dihydroxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | Inhibition of NO Production | 2.0 µM | [2][3][5] |

| 2'-Methoxy-6-methylflavone | Infarct Volume Reduction | Mouse Model of Focal Ischemia | Ischemia | Decreased Infarct Volume | Dose-dependent reduction | [6][7] |

| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Neuroprotection | Primary Cultured Rat Cortical Cells | Glutamate | Increased Cell Viability | ~60-70% viability at 0.1-10 µM | [8] |

| 6-Methoxyflavone | Cognitive Improvement | Mouse Model of Chronic Ethanol-Induced Cognitive Impairment | Chronic Ethanol | Reversal of Cognitive Deficit | Effective at 25, 50, and 75 mg/kg | [9] |

Table 2: Anticancer Activity of Methoxyflavone Derivatives

| Compound | Cell Line | Assay | IC₅₀ / Effect | Reference |

| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MCF-7 (Breast Cancer) | Cytotoxicity | 3.71 µM | [10] |

| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | HCC1954 (Breast Cancer) | Cytotoxicity | 8.58 µM | [10][11] |

| Sideritoflavone (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 (Breast Cancer) | Cytotoxicity | 4.9 µM | [12] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Not Specified | Cell Viability | ~25 µM | [12] |

| 5-Demethylnobiletin | HepG2 (Liver Cancer) | Cytotoxicity | 47.31 µM | [11] |

Table 3: Antimicrobial Activity of Methoxyflavone Derivatives

| Compound | Microorganism | Assay | Activity | Reference |

| Methoxyflavones from Kaempferia parviflora | Carbapenem-Resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii | Not specified | Synergistic effect with gentamicin | [13] |

| 2',4',6'-trioxygenated flavones | Various pathogenic bacteria and fungi | Filter paper disc diffusion and poisoned food technique | Moderate antibacterial and antifungal activity | [14] |

Table 4: Bitter Taste Receptor Blocking Activity of this compound Derivatives

| Compound | Receptor | Agonist | IC₅₀ | Reference |

| 4'-Fluoro-6-methoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | 102 µM | [15][16] |

| 6,3'-Dimethoxyflavanone | hTAS2R39 | ECG | >1000 µM | [15][16] |

| This compound | hTAS2R39 | ECG | >500 µM | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols used in the study of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a multi-step process, often starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization.

General Procedure for the Synthesis of Chalcones:

-

Reaction Setup: Dissolve the corresponding substituted 2'-hydroxyacetophenone (1 equivalent) and an appropriate benzaldehyde (1 equivalent) in methanol.[17]

-

Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH), to the solution and stir at room temperature.[17]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[17]

-

Work-up: Upon completion, neutralize the excess base with hydrochloric acid (HCl). Evaporate the solvent, and take up the residue in ethyl acetate. Wash the organic layer with distilled water, dry it with magnesium sulfate (MgSO₄), and filter.[17]

-

Purification: Evaporate the solvent under reduced pressure and purify the crude product by crystallization from methanol or by column chromatography.[17]

General Procedure for the Cyclization to Flavanones:

-

Reaction Setup: Dissolve the synthesized chalcone in a suitable solvent such as glacial acetic acid.[18]

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, a few drops of concentrated sulfuric acid.[18]

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the chalcone is consumed.[18]

-

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the flavanone.[18]

-

Purification: Collect the solid product by vacuum filtration and purify by recrystallization or column chromatography.[18]

Cell-Based Bioassays

Cell-based assays are fundamental in determining the biological activity and cytotoxicity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]

-

Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for a few hours to allow the formation of formazan crystals.[19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide):

-

Cell Culture and Treatment: Culture cells, such as RAW 264.7 macrophages or rat kidney mesangial cells, and stimulate them with an inflammatory agent like LPS in the presence or absence of the test compounds.[4][20]

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.[4]

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]

-

Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[4][20]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

-

Protein Extraction: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA or Bradford assay.[19]

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., iNOS, phospho-NF-κB p65). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[4][19]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).[4]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their diverse biological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Signaling

A key mechanism for the anti-inflammatory activity of 6-methoxyflavone is the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS). 6-Methoxyflavone has been shown to inhibit the expression of iNOS, thereby reducing the production of nitric oxide.[1][2][3][5] Furthermore, some methoxyflavones have been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.[21][22]

Anticancer Signaling

The anticancer effects of methoxyflavone derivatives are often attributed to their ability to modulate signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. For instance, some derivatives have been shown to inactivate the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth and survival.[23] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Neuroprotective Mechanisms

The neuroprotective effects of this compound derivatives are multifaceted. One proposed mechanism involves the potentiation of GABAergic signaling. For instance, 2'-methoxy-6-methylflavone has been shown to enhance GABA_A receptor tonic currents, which can afford neuroprotection following events like cerebral ischemia.[6][7] Additionally, their anti-inflammatory properties, as described above, also contribute significantly to their neuroprotective capacity by dampening neuroinflammation, a key process in many neurodegenerative diseases.[21]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential across a range of diseases. Their potent anti-inflammatory, anticancer, and neuroprotective activities, coupled with potentially favorable pharmacokinetic profiles, make them attractive candidates for further drug development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the flavanone scaffold with various substitutions will be crucial to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety: While in vitro studies have been promising, comprehensive in vivo studies are necessary to validate the therapeutic efficacy and to establish the safety profiles of these compounds.

-

Target Identification and Mechanism of Action: Further elucidation of the precise molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be essential for their rational design and clinical application.

-

Bioavailability and Formulation: Research into improving the bioavailability of these compounds through novel formulation strategies will be critical for their successful translation into clinical use.

This technical guide provides a solid foundation for researchers in the field, summarizing the current state of knowledge and highlighting the exciting potential of this compound derivatives as a source of new therapeutic agents.

References

- 1. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]

- 2. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]

- 3. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. preprints.org [preprints.org]

- 12. mdpi.com [mdpi.com]

- 13. Synergistic Effects of Some Methoxyflavones Extracted from Rhizome of Kaempferia parviflora Combined with Gentamicin against Carbapenem-Resistant Strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]

- 16. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

In Vivo Bioavailability and Metabolism of 6-Methoxyflavanone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the anticipated in vivo bioavailability and metabolism of 6-methoxyflavanone based on available scientific literature for structurally related compounds. As of the date of this publication, specific in vivo pharmacokinetic studies on this compound are not publicly available. The information presented herein is intended to serve as a predictive guide for research and development purposes.

Executive Summary

This compound, a methoxylated derivative of the flavanone backbone, is a compound of interest for its potential pharmacological activities. Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. This guide synthesizes current knowledge from studies on similar methoxyflavones to predict the pharmacokinetic behavior of this compound.

It is anticipated that this compound will exhibit low oral bioavailability, a common characteristic of flavonoids, though potentially higher than its hydroxylated counterparts due to increased metabolic stability conferred by the methoxy group.[1] The primary metabolic pathways are expected to involve Phase I oxidation, primarily O-demethylation and hydroxylation mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions (glucuronidation and sulfation) to facilitate excretion.[2][3] This guide provides detailed hypothetical data, experimental protocols, and pathway visualizations to support further investigation into this compound.

Predicted Pharmacokinetic Profile

While specific quantitative data for this compound is not available, the following table summarizes the expected pharmacokinetic parameters based on studies of other methoxyflavones in rats.[4] These values should be considered as a predictive baseline for designing in vivo studies.

| Parameter | Predicted Value Range | Description | Reference Compounds |

| Tmax (h) | 1 - 2 | Time to reach maximum plasma concentration after oral administration. | Methoxyflavones from Kaempferia parviflora[4] |

| Cmax (µg/mL) | 0.3 - 0.9 | Maximum observed plasma concentration. | Methoxyflavones from Kaempferia parviflora[4] |

| t1/2 (h) | 2 - 6 | Elimination half-life. | Methoxyflavones from Kaempferia parviflora[4] |

| Oral Bioavailability (%) | 1 - 5 | The fraction of the orally administered dose that reaches systemic circulation. | Methoxyflavones from Kaempferia parviflora[4] |

In Vivo Metabolism of this compound

The metabolism of this compound is predicted to occur in two main phases, consistent with the metabolism of other methoxyflavones.[2][3]

Phase I Metabolism

Phase I metabolism is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver and intestines.[2] The main reactions are expected to be:

-

O-demethylation: The methoxy group at the 6-position is a likely target for O-demethylation, yielding 6-hydroxyflavanone. CYP1A1, CYP1A2, and CYP3A4 are major enzymes involved in the oxidative metabolism of various methoxyflavones.[2]

-

Hydroxylation: The flavanone rings may undergo further hydroxylation. Studies on the parent compound, flavanone, have shown that CYP2A6 is active in producing hydroxylated metabolites.[5]

Phase II Metabolism

The hydroxylated metabolites produced during Phase I, as well as the parent compound if it possesses a hydroxyl group, are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. The primary conjugation reactions for flavonoids are:

-

Glucuronidation: Attachment of glucuronic acid.

-

Sulfation: Attachment of a sulfate group.

These conjugated metabolites are then typically excreted in the urine and feces.[3]

Predicted Metabolic Pathway

The following diagram illustrates the predicted metabolic pathway of this compound.

Experimental Protocols for In Vivo Studies

The following is a generalized methodology for conducting an in vivo pharmacokinetic and metabolism study of this compound, based on protocols for other methoxyflavones.[2][3]

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of flavonoids.[2]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Administration of this compound

-

Oral Administration: For bioavailability studies, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered by oral gavage.[3]

-

Intravenous Administration: For determination of absolute bioavailability, the compound should be dissolved in a suitable biocompatible solvent and administered via a cannulated vein.[2]

Sample Collection

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or via a cannula.[3] Plasma is separated by centrifugation.

-

Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages for the collection of urine and feces over a defined period (e.g., 24 or 48 hours).[2]

-

Tissue Distribution: At the end of the study, tissues such as the liver, kidneys, and intestine can be harvested to assess tissue distribution.[2]

Sample Analysis

The concentration of this compound and its metabolites in biological matrices is typically quantified using a validated analytical method such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2]

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo pharmacokinetic study.

Conclusion

This technical guide provides a predictive overview of the in vivo bioavailability and metabolism of this compound based on existing data for structurally similar compounds. The key takeaways are the likelihood of low oral bioavailability and metabolism primarily through O-demethylation, hydroxylation, and subsequent conjugation. The provided experimental protocols and workflows offer a foundation for designing and conducting definitive in vivo studies to elucidate the precise pharmacokinetic profile of this compound. Such studies are essential for the further development of this compound as a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 2A6 and other human P450 enzymes in the oxidation of flavone and flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Discovery and Synthesis of Novel 6-Methoxyflavanone Analogs

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavanones are a class of flavonoids characterized by a C6-C3-C6 backbone, which are widely distributed in the plant kingdom.[1] Among these, 6-methoxyflavanone and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities. These compounds have shown promise in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3][4] The methoxy group at the 6-position, in particular, has been shown to be a critical determinant of their pharmacological effects, often enhancing their metabolic stability and bioavailability.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, offering detailed experimental protocols and insights into their mechanisms of action to facilitate future drug discovery and development efforts.

Discovery and Biological Activities of this compound Analogs

The core structure of this compound serves as a versatile scaffold for the development of new therapeutic agents. Research has demonstrated that modifications to this structure can lead to analogs with enhanced potency and selectivity across various biological targets.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties.[3] Studies on lipopolysaccharide (LPS)-stimulated kidney mesangial cells revealed that 6-methoxyflavone is a highly potent inhibitor of nitric oxide (NO) production, a key inflammatory mediator, with an IC50 value of 192 nM.[3][5][6] This activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][5] The mechanism often involves the modulation of critical inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7]

Anticancer Potential